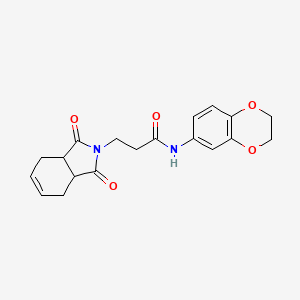![molecular formula C16H21N3O B5365845 N-[2-(dimethylamino)-4-quinolinyl]pentanamide](/img/structure/B5365845.png)
N-[2-(dimethylamino)-4-quinolinyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-4-quinolinyl]pentanamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and chronic pain.
Mecanismo De Acción
N-[2-(dimethylamino)-4-quinolinyl]pentanamide is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. It binds to the receptor and blocks the action of glutamate, which is an excitatory neurotransmitter. This results in the inhibition of neuronal excitation and the reduction of seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce seizures in animal models of epilepsy, and it has also been shown to have neuroprotective effects in stroke models. This compound has been found to be effective in reducing chronic pain in animal models, and it has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)-4-quinolinyl]pentanamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a useful tool for studying the role of glutamate in the central nervous system. Another advantage is that it has been extensively studied in animal models of neurological disorders, which makes it a useful tool for studying the potential therapeutic applications of this compound. One limitation is that it has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-[2-(dimethylamino)-4-quinolinyl]pentanamide. One future direction is to study its potential therapeutic applications in humans. Another future direction is to study its potential applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to develop more potent and selective antagonists of the ionotropic glutamate receptor.
Métodos De Síntesis
N-[2-(dimethylamino)-4-quinolinyl]pentanamide can be synthesized using a variety of methods, including the traditional condensation reaction of 2-amino-4,5-dimethoxybenzoic acid with dimethylformamide dimethyl acetal, followed by the coupling with 2-chloro-4-(dimethylamino)quinoline. Another method involves the condensation of 2,3-dimethoxybenzaldehyde with 2-chloro-4-(dimethylamino)quinoline, followed by the reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)-4-quinolinyl]pentanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and chronic pain. It has been shown to be a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. This compound has been found to be effective in reducing seizures in animal models of epilepsy and has also been shown to have neuroprotective effects in stroke models.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)quinolin-4-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-4-5-10-16(20)18-14-11-15(19(2)3)17-13-9-7-6-8-12(13)14/h6-9,11H,4-5,10H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOYXQAXSRDESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=NC2=CC=CC=C21)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,3-dimethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5365776.png)
![{2-[4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride](/img/structure/B5365784.png)
![7-acetyl-3-(methylthio)-6-[5-(4-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5365807.png)

![5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365817.png)

![3-(2-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5365822.png)
![1-{[3-hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B5365827.png)
![N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5365840.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-propyl-3-thienyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5365850.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5365856.png)
![(3R*,4R*)-1-(2-amino-6-methoxy-4-pyrimidinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5365872.png)